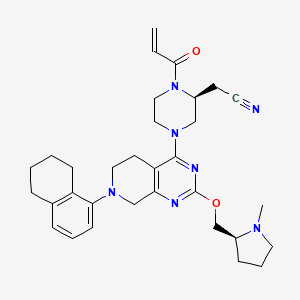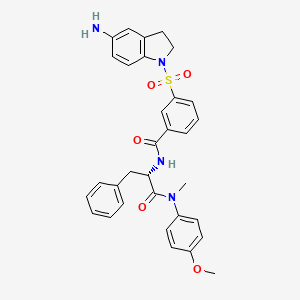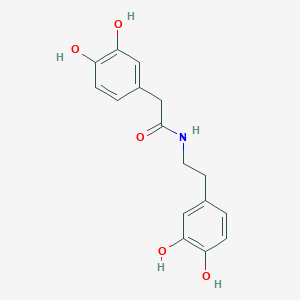
Biotin-PEG3-pyridinrthiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG3-pyridinrthiol is a compound that combines biotin, a vitamin known for its role in cellular metabolism, with a polyethylene glycol (PEG) linker and a pyridinethiol group. This compound is primarily used in biotinylation, a process that attaches biotin to proteins and other molecules, facilitating their detection and purification. The PEG linker enhances the solubility and flexibility of the compound, while the pyridinethiol group provides a reactive site for further chemical modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-pyridinrthiol typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG-diamine, to form biotin-PEG.
Introduction of Pyridinethiol: Finally, the PEGylated biotin is reacted with a pyridinethiol derivative to introduce the pyridinethiol group, resulting in this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, PEG derivatives, and pyridinethiol derivatives are synthesized and purified.
Automated Coupling: Automated systems are used to couple biotin with PEG and subsequently with pyridinethiol under controlled conditions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and consistency
Análisis De Reacciones Químicas
Types of Reactions: Biotin-PEG3-pyridinrthiol undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The thiol group in pyridinethiol can be oxidized to form disulfides or reduced back to thiols.
Conjugation Reactions: The biotin moiety can form strong non-covalent interactions with avidin or streptavidin, facilitating biotinylation
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or iodine are used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed
Major Products:
Aplicaciones Científicas De Investigación
Biotin-PEG3-pyridinrthiol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of bioconjugates and in click chemistry reactions.
Biology: Facilitates the labeling and detection of proteins, nucleic acids, and other biomolecules.
Medicine: Employed in the development of diagnostic assays and targeted drug delivery systems.
Industry: Used in the production of biotinylated reagents and in the purification of biotin-binding proteins .
Mecanismo De Acción
The mechanism of action of Biotin-PEG3-pyridinrthiol involves:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, forming a stable complex.
PEG Linker: The PEG linker provides flexibility and solubility, reducing steric hindrance and enhancing the interaction between biotin and its target.
Pyridinethiol Group: The thiol group can form covalent bonds with other molecules, allowing for further chemical modifications
Comparación Con Compuestos Similares
Biotin-PEG2-pyridinrthiol: Similar structure but with a shorter PEG linker.
Psoralen-PEG3-biotin: Contains a psoralen group instead of pyridinethiol, used for crosslinking nucleic acids.
Aminomethyltrioxsalen-PEG3-biotin: Another nucleic acid crosslinker with a different reactive group .
Uniqueness: Biotin-PEG3-pyridinrthiol is unique due to its combination of biotin, PEG linker, and pyridinethiol group, providing a versatile tool for biotinylation and chemical modifications. The PEG linker enhances solubility and reduces steric hindrance, while the pyridinethiol group offers additional reactivity .
Propiedades
Fórmula molecular |
C23H36N4O5S3 |
|---|---|
Peso molecular |
544.8 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C23H36N4O5S3/c28-20(6-2-1-5-19-22-18(17-33-19)26-23(29)27-22)24-9-10-30-11-12-31-13-14-32-15-16-34-35-21-7-3-4-8-25-21/h3-4,7-8,18-19,22H,1-2,5-6,9-17H2,(H,24,28)(H2,26,27,29)/t18-,19-,22-/m0/s1 |
Clave InChI |
QMYAWSMQFKWZGY-IPJJNNNSSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCSSC3=CC=CC=N3)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCSSC3=CC=CC=N3)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



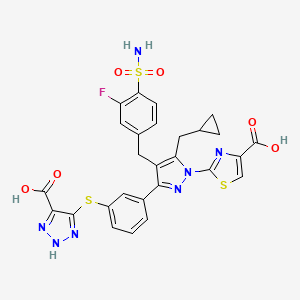

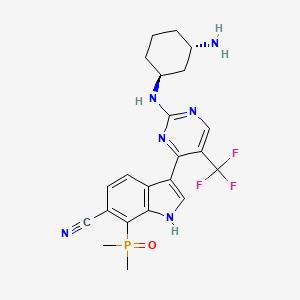
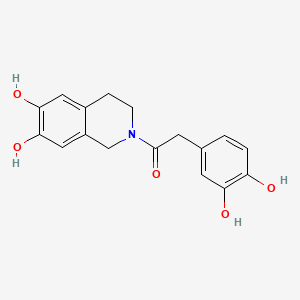
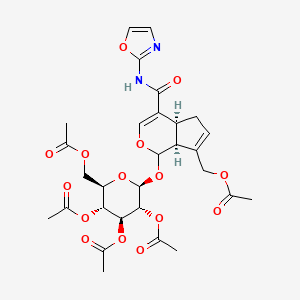
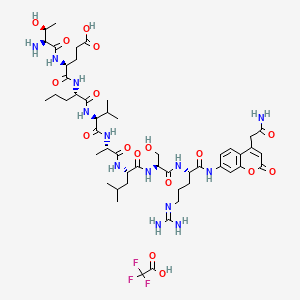
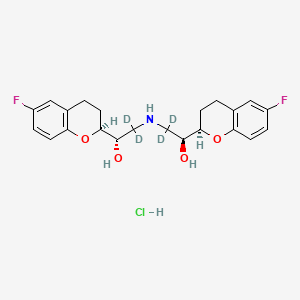
![3,4,5-trihydroxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide](/img/structure/B15143201.png)
![(2S)-2-[[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B15143208.png)
